molecular formula C5H14ClNO3 B2677639 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride CAS No. 2253639-16-4

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride

Cat. No.: B2677639
CAS No.: 2253639-16-4
M. Wt: 171.62
InChI Key: USTKCXTZFGPBSB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, aminomethyl compounds are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . Another example is the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot .

Scientific Research Applications

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride has been extensively used in scientific research for various purposes, including:
1. As a reagent in organic synthesis: this compound is widely used as a reagent in organic synthesis reactions due to its unique chemical properties.
2. As a substrate for enzyme assays: this compound can be used as a substrate for various enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase.
3. As a marker for liver function: this compound levels in the blood have been found to be a useful marker for liver function in patients with liver disease.
4. As a potential therapeutic agent: this compound has been shown to have potential therapeutic effects in various diseases, such as cancer and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride is not fully understood. However, it has been proposed that this compound may act as a competitive inhibitor of certain enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Modulation of enzyme activity: this compound has been shown to modulate the activity of various enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase.
2. Antioxidant activity: this compound has been found to have antioxidant properties, which may protect cells from oxidative damage.
3. Neuroprotective effects: this compound has been shown to have potential neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride has several advantages and limitations for lab experiments, including:
Advantages:
1. Easy to synthesize: this compound can be easily synthesized using simple reagents and procedures.
2. Wide range of applications: this compound has a wide range of applications in different fields of research.
3. Low toxicity: this compound has low toxicity and is considered safe for use in lab experiments.
Limitations:
1. Limited solubility: this compound has limited solubility in water, which may limit its use in certain experiments.
2. Limited stability: this compound is unstable in acidic and basic conditions, which may limit its use in certain experiments.
3. Limited availability: this compound may not be readily available in some regions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride, including:
1. Development of new synthetic methods: New synthetic methods for this compound could be developed to improve its yield and purity.
2. Investigation of its potential therapeutic effects: Further investigation is needed to explore the potential therapeutic effects of this compound in various diseases.
3. Elucidation of its mechanism of action: The exact mechanism of action of this compound needs to be elucidated to better understand its biochemical and physiological effects.
4. Development of new applications: New applications for this compound could be developed in different fields of research, such as materials science and catalysis.
In conclusion, this compound is a versatile chemical compound that has been widely used in scientific research for various purposes. Its unique chemical properties and potential therapeutic effects make it a promising candidate for further investigation and development.

Synthesis Methods

The synthesis of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride can be achieved by a simple reaction between methoxypropanol and formaldehyde in the presence of ammonium chloride and hydrochloric acid. The reaction yields this compound hydrochloride as a white crystalline solid, which can be purified by recrystallization.

Properties

IUPAC Name

2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTKCXTZFGPBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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